4-(3,4-Dimethoxyphenyl)-2-fluorophenol
Description
4-(3,4-Dimethoxyphenyl)-2-fluorophenol is a phenolic derivative featuring a fluorinated aromatic ring and a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, associated with interactions involving π-stacking, hydrogen bonding, and enzyme inhibition .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGJQEMEPZIBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684385 | |
| Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-47-2 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3-fluoro-3′,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261965-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 2-fluorophenol.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding phenol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups and fluorine atom play a crucial role in enhancing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Cyclohexene Derivatives from Z. montanum
Compounds such as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (IC50 = 2.71 mM) and (±)-trans-3-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (IC50 = 3.64 mM) exhibit COX-2 inhibitory activity in RAW 264.7 macrophages . These compounds share the 3,4-dimethoxyphenyl group but lack fluorine substitution. The absence of fluorine may contribute to their lower potency (millimolar range) compared to fluorinated antiviral agents (micromolar range, Table 1).
Imidazole-Based Antivirals
Imidazole derivatives like 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (IC50 = 7.7 µM against SARS-CoV-2) demonstrate the role of the 3,4-dimethoxyphenyl group in enhancing antiviral activity. Fluorine substitutions in related compounds (e.g., 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole ) further optimize binding to viral proteases .
Lignans and Anti-inflammatory Agents
Vitekwangin A and B, lignans isolated from Vitex species, incorporate 3,4-dimethoxyphenyl groups and show anti-inflammatory activity via NO inhibition in RAW 254.7 macrophages . Their hydroxyl and hydroxymethyl substituents differ from the fluorine in 4-(3,4-dimethoxyphenyl)-2-fluorophenol, suggesting divergent mechanisms of action.
Fluorinated Phenolic Compounds
3,4-Difluorophenol
This simpler analog (CAS: 2713-33-9) lacks the dimethoxyphenyl group but demonstrates how fluorine substitutions increase acidity and alter solubility. Such properties may enhance membrane permeability in bioactive compounds .
α-F-TMC, 68
The fluorinated chalcone derivative (Z)-2-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-fluoroprop-2-en-1-one highlights the role of fluorine in modulating reactivity and bioactivity.
Key Data Comparison
Table 2: Substituent Effects on Bioactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, and how can purity be maximized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by fluorination and demethylation steps. For example:
Suzuki coupling : React 3,4-dimethoxyphenylboronic acid with a fluorinated bromophenol derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent (toluene/ethanol) at 80–100°C .
Fluorination : Introduce fluorine via electrophilic aromatic substitution or nucleophilic displacement using KF or CsF in polar aprotic solvents (e.g., DMF) .
Demethylation : Use BBr₃ or HBr in CH₂Cl₂ to selectively remove methyl groups from methoxy substituents .
- Purity Control : Monitor reactions with TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
- NMR :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl protons (broad peak at δ 5.0–6.0 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .
- ¹³C NMR : Methoxy carbons (δ 55–60 ppm), aromatic carbons (δ 110–160 ppm), and fluorine-coupled splitting in adjacent carbons .
Q. What are common contradictions in reported synthetic yields, and how can they be addressed?
- Contradictions : Yields vary due to Pd catalyst loading (0.5–5 mol%), solvent polarity, and fluorine’s steric/electronic effects. For example, higher Pd concentrations may improve coupling efficiency but increase side products .
- Resolution : Optimize via Design of Experiments (DoE) to balance temperature, catalyst, and solvent. Use scavengers (e.g., polymer-bound thiourea) to remove residual Pd .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or kinase enzymes. The fluorophenol moiety may act as a hydrogen-bond donor, while dimethoxy groups enhance lipophilicity .
- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict redox behavior and stability under physiological conditions .
Q. How does the compound’s structure-activity relationship (SAR) influence antimicrobial or anticancer activity?
- SAR Studies : Synthesize analogs (e.g., varying methoxy/fluoro positions) and test against Staphylococcus aureus or cancer cell lines (e.g., MCF-7).
- Key Findings : Fluorine at position 2 enhances membrane permeability, while 3,4-dimethoxy groups may intercalate DNA or inhibit topoisomerases .
- Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity and MTT assays for cytotoxicity .
Q. What environmental and toxicity risks are associated with this compound, and how can they be mitigated?
- Toxicity : Potential hepatotoxicity due to phenolic metabolites. Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
- Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis. Dispose of waste via incineration or hydrolysis (pH >10) to degrade phenolic groups .
Q. How can HPLC and GC-MS methods be optimized for quantifying trace impurities?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm (aromatic absorption). Limit of Detection (LOD): <0.1% .
- GC-MS : Derivatize hydroxyl groups with BSTFA to improve volatility. Use EI ionization for fragment identification .
Q. What mechanistic insights explain its instability under acidic or oxidative conditions?
- Degradation Pathways :
- Acidic Conditions : Hydrolysis of methoxy groups to catechol derivatives.
- Oxidative Conditions : Fluorophenol oxidation to quinones. Monitor via accelerated stability studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
